molecular formula C9H19NO3 B13518209 (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

Cat. No.: B13518209
M. Wt: 189.25 g/mol
InChI Key: PKINVVXBSOCSOY-ZETCQYMHSA-N
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Description

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is a chiral, protected amino acid derivative of significant interest in advanced chemical and biochemical research. The compound features a tert-butoxy side chain and a dimethylamino group on the alpha carbon, making it a valuable synthetic intermediate and potential building block for the development of more complex molecules. This compound is primarily used in research applications, including medicinal chemistry and peptide synthesis , where its protected functional groups allow for selective deprotection and further functionalization under mild conditions. Its structure is analogous to protected amino acids used in Genetic Code Expansion (GCE) technologies, which enable the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins to study their structure and function . Researchers may utilize this scaffold to develop novel ncAAs with tailored properties, such as photo-crosslinkers or bioorthogonal handles, for probing protein-protein interactions and membrane protein dynamics . The dimethylamino moiety, in particular, can serve as a key functional group that influences the compound's physicochemical properties and reactivity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a controlled laboratory environment. For specific storage and handling instructions, please refer to the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m0/s1

InChI Key

PKINVVXBSOCSOY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically involves the following key steps:

  • Introduction of the tert-butoxy protecting group on the hydroxyl function of the propanoic acid backbone.
  • Installation of the dimethylamino group at the α-position (carbon 2) relative to the carboxylic acid.
  • Maintenance of stereochemical integrity at the (2S) chiral center throughout the synthesis.

Common Synthetic Approaches

Alkylation of Protected Serine Derivatives

One common approach starts from L-serine or its derivatives, where the hydroxyl group is protected as a tert-butyl ether (tert-butoxy group) by reaction with tert-butanol under acidic conditions or via tert-butyl halide alkylation. Subsequently, the amino group is dimethylated or replaced with a dimethylamino substituent using reductive amination or nucleophilic substitution methods. The carboxylic acid function is retained or regenerated by hydrolysis if protected as an ester.

Direct Functionalization of Propanoic Acid Derivatives

Another route involves starting from propanoic acid derivatives where the tert-butoxy group is introduced via reaction with tert-butanol or tert-butyl halides under controlled conditions. The dimethylamino group is introduced by nucleophilic substitution using dimethylamine or via reductive amination of a keto intermediate.

Reaction Conditions and Optimization

Temperature and Pressure

  • Typical reactions involving tert-butyl ether formation are performed at moderate temperatures (25–60 °C) to avoid decomposition of the protecting group.
  • Introduction of the dimethylamino group via nucleophilic substitution or reductive amination is often carried out at room temperature or slightly elevated temperatures (30–50 °C).
  • Pressure is generally atmospheric, though sealed tube or inert atmosphere conditions (N2 or Ar) may be used to prevent oxidation or moisture interference.

Catalysts and Reagents

  • Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids may be used to facilitate tert-butyl ether formation.
  • Dimethylamine is commonly used in excess as a nucleophile or in reductive amination.
  • Reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are employed in reductive amination steps.
  • Bases such as triethylamine (TEA) or sodium hydride (NaH) may be used to deprotonate intermediates during substitution.

Representative Preparation Method

Step Reagents/Conditions Description Yield (%)
1 L-serine + tert-butanol + acid catalyst (p-TsOH) Protection of hydroxyl group as tert-butyl ether 85–90
2 Protected serine + dimethylamine + reducing agent (NaBH3CN) Reductive amination to introduce dimethylamino group 75–80
3 Deprotection/hydrolysis if necessary Regeneration of carboxylic acid 90–95

Note: Yields are approximate and depend on reaction scale and purification methods.

Industrial and Research Scale Synthesis

  • Industrial synthesis may utilize continuous flow reactors to optimize reaction times and yields.
  • Purification is typically achieved by crystallization or chromatography.
  • Automated synthesis platforms enable rapid preparation of analogs for medicinal chemistry research.

Analytical and Characterization Data

Parameter Value Method
Molecular Formula C9H19NO3 Calculated
Molecular Weight 189.25 g/mol Mass spectrometry
Optical Rotation [α]D relevant to (2S) stereochemistry Polarimetry
Purity >98% HPLC/GC
Structural Confirmation NMR (1H, 13C), IR, MS Spectroscopy

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Substituent Variations :
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 3-(tert-butoxy), 2-(dimethylamino) C₁₀H₂₁NO₃ 203.28 Chiral center, basic amino group -
(3S)-3-[(tert-Boc)amino]-3-(2-thienyl)propanoic acid 3-(tert-Boc), 3-(2-thienyl) C₁₂H₁₇NO₄S 271.33 Thienyl ring, Boc-protected amino
(2S)-3-(Bicyclo[1.1.1]pentanyl)-2-(tert-Boc)propanoic acid 3-(bicyclo[1.1.1]pentanyl), 2-(tert-Boc) C₁₃H₂₁NO₂ 235.31 Rigid bicyclic structure
(S)-2-((tert-Boc)amino)-3-(4-methoxyphenyl)propanoic acid 3-(4-methoxyphenyl), 2-(tert-Boc) C₁₅H₂₁NO₅ 295.33 Aromatic methoxy substituent
(2S)-2-[(tert-Boc)amino]-3-(oxan-4-yl)propanoic acid 3-(oxan-4-yl), 2-(tert-Boc) C₁₃H₂₃NO₅ 273.32 Tetrahydrofuran-like substituent
Stereochemical Differences :
  • The target compound and most analogs retain an (S)-configuration at the α-carbon, critical for bioactivity .
  • describes a (2S,3S)-configured analog with a hydroxy group, highlighting the role of stereochemistry in solubility and reactivity .

Physicochemical Properties

Property Target Compound (3S)-3-(tert-Boc)-3-(2-thienyl) (S)-2-(tert-Boc)-3-(4-methoxyphenyl) (2S)-2-(tert-Boc)-3-(oxan-4-yl)
pKa ~2.96 (predicted) Not reported ~2.90 (predicted) ~2.96 (predicted)
Solubility Moderate (organic solvents) Low (aqueous) High (DMSO) Moderate (THF/water mixtures)
Density (g/cm³) 1.139 (predicted) 1.25–1.30 (estimated) 1.293 (predicted) 1.15–1.20 (estimated)
  • The tert-butoxy group in the target compound and Boc-protected analogs reduces polarity, favoring organic solvent solubility .
  • Aromatic substituents (e.g., thienyl, methoxyphenyl) enhance UV activity but reduce aqueous solubility .

Biological Activity

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is a chiral compound with significant biological activity linked to its unique structural features, including a tert-butoxy group and a dimethylamino group attached to a propanoic acid backbone. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's systematic name indicates specific stereochemistry, which is crucial for its biological interactions. The presence of the dimethylamino group suggests potential neuroactivity, while the tert-butoxy group may enhance solubility and receptor affinity compared to simpler amino acids or derivatives.

Biological Activity Overview

The biological activity of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can be categorized into several key areas:

  • Neuroactivity : The dimethylamino group indicates potential interactions with neurotransmitter receptors, possibly influencing synaptic transmission.
  • Antimicrobial Properties : Similar compounds often exhibit antibacterial and antifungal activities, making them candidates for novel antibiotic development.
  • Metabolic Effects : As a derivative of propanoic acid, it may play a role in metabolic pathways related to energy production and lipid metabolism.

Interaction Studies

Research has indicated that (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid interacts with various biological targets. These interactions are essential for understanding its pharmacokinetic properties and therapeutic potential. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate these interactions.

Case Studies

  • Neurotransmitter Modulation : In vitro studies have shown that compounds with similar structures can modulate neurotransmitter release, suggesting that (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid may influence synaptic activity.
  • Antimicrobial Testing : Biological assays have assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibitory effects, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Cell Studies : Preliminary investigations into the antiproliferative effects on cancer cell lines (e.g., melanoma and prostate cancer) have shown promising results, warranting further exploration into its anticancer properties.

Synthesis Methods

The synthesis of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can be achieved through various methods:

  • Direct Synthesis :
    • Step 1 : React propanoic acid with tert-butanol to form tert-butoxy propanoic acid.
    • Step 2 : Combine tert-butoxy propanoic acid with dimethylamine to yield (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-2-methylpropanoic acidContains an amino groupNeurotransmitter precursor
4-Amino-3-hydroxybutanoic acidHydroxy group additionPotential anti-inflammatory effects
L-AlanineSimple amino acidEssential for protein synthesis
N,N-DimethylglycineMethylated glycine derivativeModulates methylation processes

The uniqueness of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid lies in its specific combination of functional groups, which may enhance its solubility and receptor affinity compared to simpler amino acids or derivatives.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid?

  • Methodological Answer : Synthesis typically involves tert-butoxide reagents (e.g., potassium tert-butoxide in 2-propanol) for introducing the tert-butoxy group . Aqueous/organic biphasic systems (e.g., THF/water with LiOH) can facilitate hydrolysis or coupling reactions, followed by acidification to isolate the product . Purification via preparative HPLC is recommended for high-purity yields, as demonstrated in analogous amino acid derivatives .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store at -20°C in airtight, moisture-resistant containers to prevent degradation . Avoid exposure to heat/sparks due to flammability risks from tert-butoxy groups . Safety protocols include using fume hoods, PPE (gloves, goggles), and adhering to OSHA exposure guidelines for hazardous substances .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S) configuration) and tertiary butoxy/dimethylamino groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • InChIKey : Use standardized identifiers (e.g., InChIKey=NAHAKDRSHCXMBT-ZCFIWIBFSA-N) for database cross-referencing .

Advanced Research Questions

Q. How can quantum chemical computations predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model molecular orbitals, electrostatic potentials, and hydrogen-bonding interactions. For example, quantum studies on tert-butoxy analogs reveal steric effects influencing solubility and binding affinities . Pair computational results with experimental data (e.g., crystallography) to validate predictions .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent solubility or bioactivity)?

  • Methodological Answer :

  • Controlled Replicates : Repeat assays under standardized conditions (e.g., pH 7.2 PBS for solubility tests) .
  • Cross-Validation : Use orthogonal methods (e.g., HPLC purity checks vs. bioactivity assays) to identify confounding variables .
  • Theoretical Frameworks : Link discrepancies to steric hindrance from tert-butoxy groups or protonation states of the dimethylamino moiety .

Q. How does the tert-butoxy group influence the compound’s pharmacokinetic or metabolic stability?

  • Methodological Answer : The tert-butoxy group enhances lipophilicity, potentially increasing membrane permeability but reducing aqueous solubility . In vitro metabolic assays (e.g., liver microsomes) can track deprotection of the tert-butoxy group, while molecular dynamics simulations model hydrolysis rates .

Key Considerations for Experimental Design

  • Synthetic Optimization : Use protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .
  • Biological Assays : Account for dimethylamino group’s pH-sensitive charge state in cellular uptake studies .
  • Environmental Impact : Follow EPA guidelines for disposal due to aquatic toxicity risks from tert-butoxy derivatives .

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